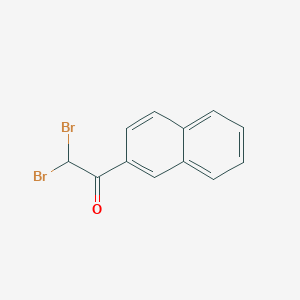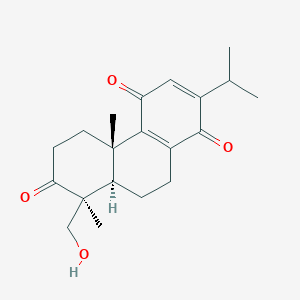
4H-1-Benzopyran-4-one, 7-(3-chloropropoxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4H-1-Benzopyran-4-one, 7-(3-chloropropoxy)- is a synthetic compound that has been extensively researched for its potential applications in the field of medicine. This compound is commonly referred to as D609 and is known to exhibit a wide range of biological activities.
Mécanisme D'action
The exact mechanism of action of D609 is not fully understood. However, it is known to inhibit phosphatidylcholine-specific phospholipase C (PC-PLC) activity, which is involved in the production of second messengers such as diacylglycerol and inositol triphosphate. D609 also inhibits the activity of sphingomyelinase, which is involved in the metabolism of sphingomyelin.
Biochemical and Physiological Effects:
D609 has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to induce apoptosis in these cells. It has also been found to inhibit the formation of new blood vessels, which is important for the growth and spread of tumors. D609 has also been shown to reduce inflammation and to protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
D609 has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It is also stable and can be stored for long periods of time. However, D609 has some limitations for use in lab experiments. It is not very soluble in water, which can make it difficult to use in some experiments. It can also exhibit some cytotoxicity, which can affect the results of experiments.
Orientations Futures
There are several future directions for research on D609. One area of research is the development of more potent and selective inhibitors of PC-PLC and sphingomyelinase. Another area of research is the development of new therapeutic applications for D609, such as in the treatment of neurodegenerative disorders. Additionally, research could be conducted on the use of D609 in combination with other drugs to enhance its therapeutic effects.
Conclusion:
In conclusion, D609 is a synthetic compound that has been extensively researched for its potential applications in the field of medicine. It exhibits a wide range of biological activities and has been studied for its potential use in the treatment of various diseases. While it has some limitations for use in lab experiments, it has several advantages and has the potential for further development and research in the future.
Applications De Recherche Scientifique
D609 has been extensively studied for its potential applications in various fields of medicine. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-angiogenic properties. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propriétés
Numéro CAS |
105277-69-8 |
|---|---|
Formule moléculaire |
C12H11ClO3 |
Poids moléculaire |
238.66 g/mol |
Nom IUPAC |
7-(3-chloropropoxy)chromen-4-one |
InChI |
InChI=1S/C12H11ClO3/c13-5-1-6-15-9-2-3-10-11(14)4-7-16-12(10)8-9/h2-4,7-8H,1,5-6H2 |
Clé InChI |
TXKUJOMDRORGNV-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1OCCCCl)OC=CC2=O |
SMILES canonique |
C1=CC2=C(C=C1OCCCCl)OC=CC2=O |
Synonymes |
7-(3-chloropropoxy)-4H-chroMen-4-one |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(dimethylamino)ethyl]-2-hydroxy-2,2-diphenylacetamide](/img/structure/B173633.png)
![7,7-Bis(4-(diethylamino)-2-ethoxyphenyl)furo[3,4-b]pyridin-5(7H)-one](/img/structure/B173635.png)
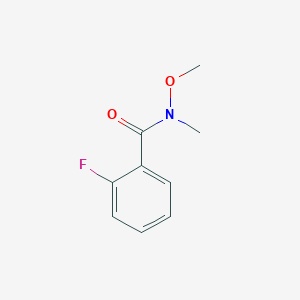

![8-Azabicyclo[3.2.1]octan-3-amine](/img/structure/B173645.png)
![(1S,6S,7R,8S,8aR)-6-Hydroperoxy-8-{2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl}-3,7-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl 2,2-dimethylbutanoate](/img/structure/B173647.png)


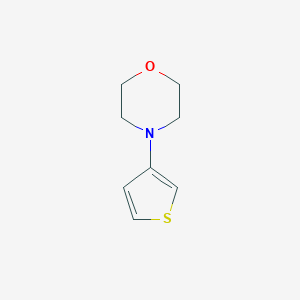
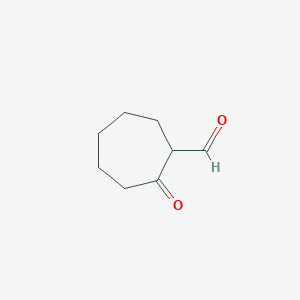
![3H-Pyrazolo[1,5-b][1,2,4]triazole-2-ethanamine](/img/structure/B173654.png)
